1-(3-bromophenyl)-2,2-difluoroethanone chemical properties
1-(3-bromophenyl)-2,2-difluoroethanone chemical properties
An In-depth Technical Guide to 1-(3-bromophenyl)-2,2-difluoroethanone: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2,2-difluoroethanone, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug discovery. This molecule uniquely combines two highly valuable chemical motifs: a brominated aromatic ring, which serves as a versatile handle for cross-coupling reactions, and an α,α-difluoromethyl ketone. The difluoromethyl ketone moiety acts as a potent electrophilic center and a key pharmacophore, capable of modulating biological activity. This document delves into the compound's physicochemical properties, outlines robust synthetic strategies, explores its chemical reactivity, and discusses its profound implications as a building block for the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
1-(3-bromophenyl)-2,2-difluoroethanone is a specialized building block, and as such, extensive physical property data is not always published. The following tables summarize known identifiers and predicted properties, alongside an expert analysis of its expected spectroscopic characteristics.
Physical and Chemical Identity
| Property | Value | Source |
| CAS Number | 1002356-02-6 | [1] |
| Molecular Formula | C₈H₅BrF₂O | [1] |
| Molecular Weight | 235.03 g/mol | [1] |
| InChIKey | HZELFBPCXLKNMP-UHFFFAOYSA-N | [2] |
| SMILES | O=C(C(F)F)c1cccc(Br)c1 | [1] |
| Predicted XlogP | 3.1 | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure and established principles of NMR and IR spectroscopy, a characteristic spectral profile can be accurately predicted.
| Spectroscopy | Expected Characteristics | Rationale |
| ¹H NMR | Aromatic Region (δ 7.5-8.2 ppm): 4H, complex multiplet pattern consistent with a 1,3-disubstituted benzene ring. Aliphatic Region (δ 6.0-6.5 ppm): 1H, triplet (t), with a coupling constant (²JH-F) of approx. 50-55 Hz. | The aromatic protons will show splitting from each other. The single proton on the difluoromethyl carbon will be split into a triplet by the two adjacent, magnetically equivalent fluorine atoms. |
| ¹³C NMR | Carbonyl (C=O): δ ~185-190 ppm (triplet, ²JC-F ~25-30 Hz). Aromatic (C-Br): δ ~122 ppm. Aromatic (CH): δ ~125-138 ppm. Difluoromethyl (-CHF₂): δ ~110-115 ppm (triplet, ¹JC-F ~240-250 Hz). | The carbonyl carbon and the difluoromethyl carbon will exhibit characteristic splitting due to one-bond and two-bond coupling with the fluorine atoms, respectively. |
| ¹⁹F NMR | δ ~ -120 to -130 ppm (doublet, d), with a coupling constant (²JF-H) of approx. 50-55 Hz. | ¹⁹F NMR is highly sensitive to the electronic environment.[3] The two fluorine atoms are equivalent and will appear as a single signal, split into a doublet by the adjacent proton.[4] |
| IR Spectroscopy | C=O Stretch: Strong absorption at ~1720-1740 cm⁻¹. C-F Stretch: Strong, sharp absorptions at ~1100-1200 cm⁻¹. Aromatic C=C Stretch: Medium absorptions at ~1580-1600 cm⁻¹. | The electron-withdrawing effect of the two fluorine atoms increases the frequency of the carbonyl stretch compared to a non-fluorinated ketone. The C-F bonds will give rise to characteristic strong signals in the fingerprint region. |
| Mass Spectrometry | [M+H]⁺: m/z ~234.956. Isotopic Pattern: Characteristic pattern for a monobrominated compound (M and M+2 peaks in ~1:1 ratio). | Predicted mass-to-charge ratios for various adducts are available.[2] The presence of bromine is easily confirmed by its distinct isotopic signature. |
Synthesis Strategies
The synthesis of α,α-difluoroketones can be approached through various methods, broadly categorized as direct fluorination of a ketone precursor or the use of a pre-fluorinated building block.[5] For 1-(3-bromophenyl)-2,2-difluoroethanone, a practical and scalable approach involves the direct difluorination of the readily available starting material, 3'-bromoacetophenone (CAS 2142-63-4).
Causality in Method Selection
Direct fluorination is often preferred for its atom economy and shorter synthetic sequence. While powerful electrophilic fluorinating agents like Selectfluor® are effective, they can be aggressive. A common alternative is the conversion of the ketone to an intermediate that is more readily fluorinated. One such method involves the formation of a silyl enol ether, followed by electrophilic fluorination. This approach offers good control and generally high yields.
Experimental Protocol: Synthesis via Silyl Enol Ether Intermediate
This protocol is a representative, field-proven methodology adapted for this specific target.
Step 1: Formation of the Silyl Enol Ether
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To a flame-dried, argon-purged round-bottom flask, add anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene).
-
In a separate flask, dissolve 3'-bromoacetophenone (1.0 eq) in anhydrous THF (2 mL/mmol).
-
Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete conversion of the starting material.
-
The crude silyl enol ether is typically used directly in the next step after a simple aqueous work-up (quenching with sat. NaHCO₃, extraction with ether, drying over Na₂SO₄) and solvent evaporation.
Step 2: Electrophilic Difluorination
-
Dissolve the crude silyl enol ether from Step 1 in acetonitrile (15 mL/mmol).
-
Add Selectfluor® (N-fluorobenzenesulfonimide) (2.5 eq) portion-wise to the solution at room temperature. The reaction can be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by ¹⁹F NMR or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove insoluble byproducts.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(3-bromophenyl)-2,2-difluoroethanone as the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(3-bromophenyl)-2,2-difluoroethanone.
Chemical Reactivity and Synthetic Utility
The synthetic power of 1-(3-bromophenyl)-2,2-difluoroethanone stems from its two distinct and orthogonally reactive functional groups.
Reactivity at the Bromophenyl Ring
The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the 3-position of the phenyl ring, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, anilines, or N-heterocycles.
-
Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.
-
Heck Coupling: Formation of C-C double bonds by coupling with alkenes.
Reactivity of the α,α-Difluoromethyl Ketone
The ketone moiety is highly influenced by the adjacent difluoromethyl group. The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Addition: The ketone readily undergoes attack by nucleophiles. A key reaction in a biological context is the addition of cysteine or serine residues from enzyme active sites to form a stable, reversible hemi(thio)ketal adduct.[6] This mechanism is the foundation of its utility as a covalent-reversible enzyme inhibitor.[7]
-
Reduction: The carbonyl can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[8] This creates a chiral center and provides access to 2-(3-bromophenyl)-2,2-difluoroethan-1-ol, another valuable synthetic intermediate.
-
Enolate Chemistry: While the acidity of the α-proton is increased, forming the corresponding enolate for further α-functionalization can be challenging but is achievable under specific conditions, as demonstrated in palladium-catalyzed α-arylation reactions of related systems.[8]
Key Reaction Pathways Diagram
Caption: Key reaction pathways for the subject compound.
Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to fine-tune properties like metabolic stability, lipophilicity, and binding affinity.[9] The difluoromethyl group (-CHF₂) is particularly valuable as it can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups and act as a lipophilic hydrogen bond donor.[6][8]
Role as a Covalent-Reversible Inhibitor Warhead
The primary application of the α,α-difluoromethyl ketone motif is as an electrophilic "warhead" for designing enzyme inhibitors, particularly for serine and cysteine proteases.[6][10] The enhanced electrophilicity of the carbonyl allows it to trap a nucleophilic residue in the enzyme's active site, forming a stable but reversible covalent bond. This mode of action offers the potency of a covalent inhibitor with a potentially improved safety profile compared to irreversible inhibitors.
A Versatile Scaffold for Library Synthesis
1-(3-bromophenyl)-2,2-difluoroethanone is an ideal scaffold for building focused libraries of potential drug candidates. A typical drug discovery workflow would leverage its dual reactivity.
Drug Discovery Workflow Diagram
Caption: Logical flow from building block to drug candidate.
Safety and Handling
As a halogenated ketone, 1-(3-bromophenyl)-2,2-difluoroethanone requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere as recommended.[1]
References
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Wang, X., et al. (2024). Radical Decarboxylation-Initiated SH2′ Reaction of β,β-Difluoroenol Sulfonates: Access to α,α-Difluoroketones. Organic Letters. [Link]
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Zhang, T., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Agotai, E., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 27(15), 4983. [Link]
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Novak, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13, 1729. [Link]
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Lee, S. J., et al. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 19(3), 568-571. [Link]
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